molecular formula C16H29N3O3 B6963642 N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide

N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide

Cat. No.: B6963642
M. Wt: 311.42 g/mol
InChI Key: RSUIAZIOJMRZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexyl group, a piperazine ring, and a methoxy-methylpropanoyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic, acidic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can act as a pharmacophore, interacting with target proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyclohexyl and methoxy-methylpropanoyl groups contribute to the compound’s overall binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties and chemical reactivity. The presence of the piperazine ring, in particular, allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .

Properties

IUPAC Name

N-cyclohexyl-4-(2-methoxy-2-methylpropanoyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O3/c1-16(2,22-3)14(20)18-9-11-19(12-10-18)15(21)17-13-7-5-4-6-8-13/h13H,4-12H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUIAZIOJMRZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCN(CC1)C(=O)NC2CCCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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